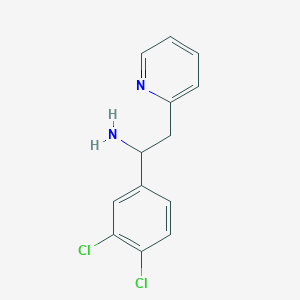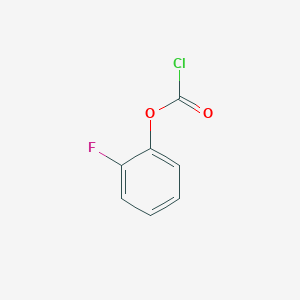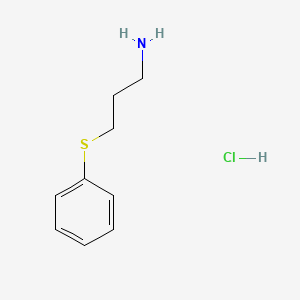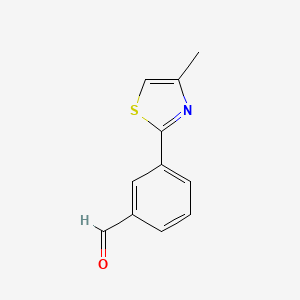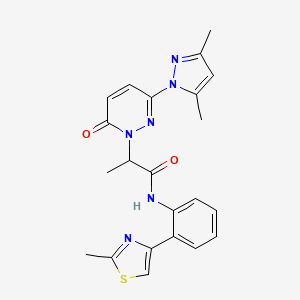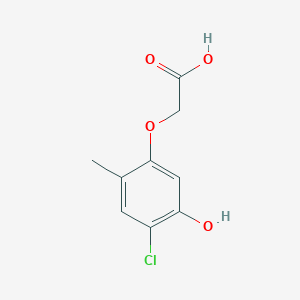
2-(4-Chlor-5-hydroxy-2-methylphenoxy)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is a phenoxy herbicide, a class of chemicals widely used in agriculture to control broad-leaf weeds. This compound is known for its ability to mimic the plant growth hormone indoleacetic acid, leading to uncontrolled growth and eventual death of the targeted weeds .
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is extensively used in scientific research for its herbicidal properties. It is employed in studies related to plant physiology, environmental science, and agricultural chemistry. The compound is also used in the development of new herbicides and in the study of plant hormone analogs .
Wirkmechanismus
Target of Action
The primary target of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid, also known as MCPA, is the growth hormone indoleacetic acid (IAA) in plants . IAA is a naturally occurring auxin, a class of plant hormones that are essential for plant body development .
Mode of Action
MCPA acts by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This results in the selective killing of broad-leaf weeds, while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathway affected by MCPA involves the disruption of normal plant growth and development . By mimicking IAA, MCPA overstimulates the auxin response pathway, leading to uncontrolled cell division and growth . This rapid, uncontrolled growth ultimately leads to the death of the plant .
Pharmacokinetics
It is known that mcpa is readily absorbed by plant tissues and is translocated throughout the plant, affecting all parts of the plant . The impact on bioavailability is largely determined by the application method and environmental conditions .
Result of Action
The result of MCPA action is the death of broad-leaf weeds . By inducing uncontrolled growth, MCPA causes the plant to essentially "grow to death" . This makes MCPA an effective herbicide for the control of broad-leaf weeds in cereal and pasture crops .
Action Environment
The action, efficacy, and stability of MCPA can be influenced by various environmental factors. These include the type of soil, weather conditions, and the presence of other chemicals . For example, certain soil types may adsorb MCPA, reducing its availability to plants . Weather conditions, such as rainfall and temperature, can also affect the uptake and effectiveness of MCPA .
Biochemische Analyse
Biochemical Properties
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is known to interact with various enzymes, proteins, and other biomolecules . It is used as a special compound for antimicrobial activity and has consistent anticancer, antitumor, analgesic, and anti-inflammatory properties .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound acts by mimicking the action of the plant growth hormone auxin, which results in uncontrolled growth and eventually death in susceptible plants .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid and its effects on activity or function are important aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid can be synthesized through the condensation of 4-chloro-2-methylphenol with chloroacetic acid. The reaction typically involves the formation of a sodium salt of 4-chloro-2-methylphenol, followed by its reaction with chloroacetic acid under alkaline conditions .
Industrial Production Methods
In industrial settings, the synthesis of 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as condensation, acidification, and chlorination to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can modify the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenoxyacetic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Uniqueness
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct herbicidal properties. Compared to other phenoxy herbicides, it offers a different spectrum of weed control and environmental behavior .
Eigenschaften
IUPAC Name |
2-(4-chloro-5-hydroxy-2-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-5-2-6(10)7(11)3-8(5)14-4-9(12)13/h2-3,11H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLJZXNQCPLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2467799.png)
![(2E)-2-(BENZENESULFONYL)-3-[(2,6-DIMETHYLPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2467800.png)
![2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2467801.png)
![N-(butan-2-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2467805.png)
![methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2467806.png)
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2467809.png)
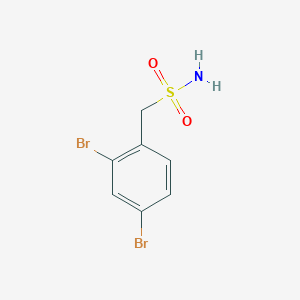
![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/new.no-structure.jpg)
